molecular formula C14H18FNO B12841745 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one CAS No. 65201-27-6

3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one

Cat. No.: B12841745
CAS No.: 65201-27-6
M. Wt: 235.30 g/mol
InChI Key: JIPGVMVLHYRTAV-ZHACJKMWSA-N
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Description

3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one is an organic compound that features a diethylamino group, a fluorophenyl group, and a propenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with diethylamine and a suitable methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can enhance its binding affinity to specific targets, while the fluorophenyl group may contribute to its stability and bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroacetophenone: A precursor in the synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one.

    Diethylamine: Another precursor used in the synthesis.

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit comparable chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

65201-27-6

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

(E)-3-(diethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C14H18FNO/c1-4-16(5-2)10-11(3)14(17)12-6-8-13(15)9-7-12/h6-10H,4-5H2,1-3H3/b11-10+

InChI Key

JIPGVMVLHYRTAV-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)/C=C(\C)/C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCN(CC)C=C(C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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